Östron-16,16-D2

Übersicht

Beschreibung

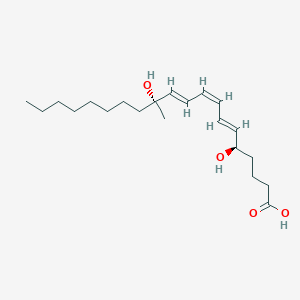

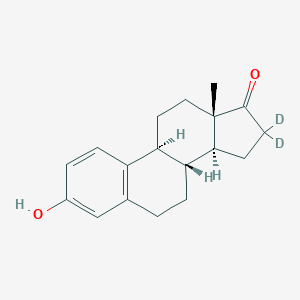

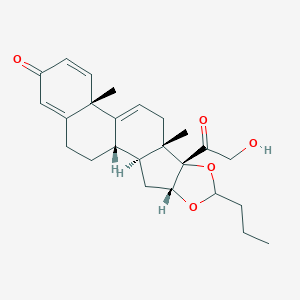

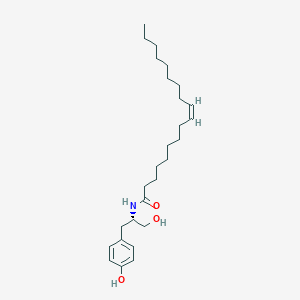

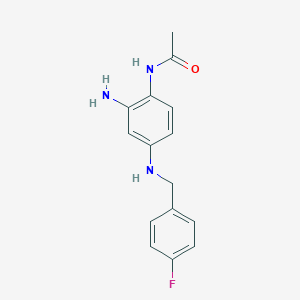

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one, also known as Estra-1,3,5(10)-trien-17-one-16,16-d2, is a deuterated form of estrone, a naturally occurring estrogenic hormone. This compound is primarily used as a stable isotope-labeled reference standard in various scientific research applications. The molecular formula of (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is C18H20D2O2, and it has a molecular weight of 272.38 g/mol .

Wissenschaftliche Forschungsanwendungen

Referenzstandards für Umweltprüfungen

Östron-16,16-D2: wird als Referenzstandard in Umweltprüfungen verwendet, um gesetzliche Vorschriften einzuhalten. Seine stabile Isotopenmarkierung ermöglicht eine präzise Quantifizierung und Überwachung von Umweltöstrogenen .

Klinische Forschungs-Biomarker-Analyse

In der klinischen Forschung dient Östron-16,16-D2 als interner Standard für die Quantifizierung von Serumöstrogenen, was entscheidend für die Untersuchung des hormonellen Gleichgewichts und damit verbundener Störungen ist .

Hormone Stoffwechsel Studien

Diese Verbindung ist von entscheidender Bedeutung für die Erforschung des Hormonstoffwechsels. Durch die Verfolgung des deuterierten Östrons können Wissenschaftler Einblicke in die Stoffwechselwege und Umwandlungen von Östrogenen im Körper gewinnen.

Entwicklung von gezielten Therapien

Östron-16,16-D2: Seine einzigartigen Eigenschaften machen es wertvoll für die Entwicklung von gezielten Therapien. Es hilft beim Verständnis der Hormonregulation und dem Potenzial für die Entwicklung von Behandlungen für Störungen im Zusammenhang mit Östrogenungleichgewicht.

Massenspektrometrie-Analyse

Die Isotopensubstitution von Östron-16,16-D2 erhöht seinen Nutzen in der Massenspektrometrie. Es bietet ein Mittel, um Östron in komplexen biologischen Proben zu unterscheiden und genau zu messen.

Pharmazeutische Verbindung & Metabolit Referenz

Als Referenzmaterial wird Östron-16,16-D2 in der pharmazeutischen Industrie verwendet, um die Qualität und Konsistenz von Assays sicherzustellen, die Östronwerte in verschiedenen Formulierungen messen .

Lebensmittelsicherheitsanalyse

Im Kontext der Lebensmittelsicherheit kann Östron-16,16-D2 verwendet werden, um östrogene Verbindungen zu detektieren und zu quantifizieren, die möglicherweise als Kontaminanten in Lebensmitteln vorhanden sind .

Forensische Toxikologie

Östron-16,16-D2: wird in der forensischen Toxikologie angewendet, um Östrogene in biologischen Proben zu identifizieren und zu quantifizieren, was in rechtlichen und strafrechtlichen Ermittlungen von entscheidender Bedeutung sein kann .

Wirkmechanismus

Target of Action

Estrone-16,16-D2, a deuterium-labeled variant of Estrone, primarily targets estrogen receptors in various tissues, especially adipose tissue . These receptors are crucial in mediating the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth .

Mode of Action

Estrone-16,16-D2, like its parent compound Estrone, interacts with estrogen receptors within cells of responsive tissues (e.g., female reproductive organs, breasts, hypothalamus, pituitary) . Upon binding, hormone-bound estrogen receptors dimerize, translocate to the cell nucleus, and bind to estrogen response elements (ERE) of genes . This interaction influences the transcription of these genes, leading to changes in protein synthesis and cellular function .

Biochemical Pathways

Estrone-16,16-D2 is involved in the estrogen metabolic pathway. It is produced from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

The pharmacokinetics of Estrone-16,16-D2 are expected to be similar to those of Estrone. Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The introduction of deuterium atoms may potentially affect the pharmacokinetic and metabolic profiles of estrone-16,16-d2 .

Result of Action

The action of Estrone-16,16-D2 at the cellular level results in a range of physiological effects. These include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth . It also plays a role in the development and maintenance of secondary sexual characteristics in females .

Action Environment

The action, efficacy, and stability of Estrone-16,16-D2 can be influenced by various environmental factors. For instance, the presence of other hormones, the concentration of the compound, and the physiological state of the individual can all impact the action of Estrone-16,16-D2 . Additionally, the compound’s stability may be affected by factors such as temperature .

Biochemische Analyse

Biochemical Properties

Estrone-16,16-D2, like its parent compound estrone, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in hormonal function . For instance, estrone-16,16-D2 can be degraded by the cyanobacteria Spirulina CPCC-695 . This degradation involves adsorption, absorption, and biotransformation, following first-order kinetics .

Cellular Effects

Estrone-16,16-D2 influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . Exposure to exogenous estrone, from which Estrone-16,16-D2 is derived, can result in erroneous hormonal function causing reproductive disorders, metabolic disorders, and cancers .

Molecular Mechanism

Estrone-16,16-D2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it gets degraded to intermediates such as estradiol, 3-phenyl-undecane, etc., that may get eventually converted into carbon dioxide and water .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Estrone-16,16-D2 change over time. Studies have shown that 88% of estrone gets removed on day-1 which increased to 93.8% on day-6 of the study . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies .

Metabolic Pathways

Estrone-16,16-D2 is involved in metabolic pathways, interacting with enzymes or cofactors . It gets degraded to intermediates that may get eventually converted into carbon dioxide and water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one involves the introduction of deuterium atoms at the 16th position of the estrone molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the quality and consistency of the final product. The production is carried out in compliance with international standards and regulations to ensure the safety and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: Conversion

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-XIMAIENTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629253 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56588-58-0 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)